N-(4-bromo-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Description
N-(4-Bromo-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a quinazoline core substituted with a methyl group at position 2 and an oxygen-linked acetamide moiety. The compound’s structure includes a 4-bromo-2-fluorophenyl group attached to the acetamide nitrogen, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFN3O2/c1-10-20-14-5-3-2-4-12(14)17(21-10)24-9-16(23)22-15-7-6-11(18)8-13(15)19/h2-8H,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWLONRLHJCRJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C17H13BrFN3O2
- Molecular Weight : 390.2064 g/mol
- CAS Number : 1111038-34-6
The compound features a quinazoline moiety, known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the bromo and fluoro substituents on the phenyl ring may enhance its pharmacological profile.
This compound exhibits several mechanisms of action:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis, similar to other acetamide derivatives .
- Anticancer Properties : Quinazoline derivatives have been implicated in inhibiting various cancer cell lines through mechanisms such as the inhibition of epidermal growth factor receptor (EGFR) signaling pathways and the induction of apoptosis in malignant cells .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated against several cancer cell lines, indicating potential selectivity towards tumor cells while sparing normal cells .
Antimicrobial Efficacy
The antimicrobial activity of this compound has been assessed against various pathogens. The Minimum Inhibitory Concentration (MIC) values are critical for determining its effectiveness:
These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines:
The low IC50 values indicate high potency against these cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent.
Case Studies and Research Findings
Recent studies have focused on synthesizing and characterizing similar compounds to explore their biological significance. For instance, research has demonstrated that modifications in the quinazoline structure can significantly affect biological activity:
- Synthesis and Characterization : A study synthesized various quinazoline derivatives, including this compound, and evaluated their antimicrobial and anticancer activities .
- Molecular Docking Studies : Molecular modeling approaches have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression, providing insights into its potential therapeutic mechanisms .
Comparison with Similar Compounds
Core Backbone and Substituents
- Target Compound : The quinazoline-4-yloxy group distinguishes it from other acetamides. The 2-methyl substitution on quinazoline may enhance lipophilicity and metabolic stability compared to unsubstituted analogs .
- N-(4-Bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () : Replaces quinazoline with a triazole ring and uses a sulfanyl (–S–) linker instead of oxy (–O–). The triazole’s electron-rich nature and sulfur’s polarizability may alter binding interactions compared to the target compound’s oxygen linker .
- N-(2-Bromo-4,6-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (): Shares a quinazoline core but substitutes the oxygen linker with sulfanyl and introduces a 4-ethoxyphenyl group.
Halogenation Patterns
- The target compound’s 4-bromo-2-fluorophenyl group balances steric bulk (Br) and electron-withdrawing effects (F). In contrast, 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide () features a 3,4-difluorophenyl group, which increases polarity and may improve solubility but reduce membrane permeability .
Crystallographic and Conformational Properties
- Dihedral Angles: In 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (), the dihedral angle between the two aromatic rings is 66.4°, with acetamide groups twisted at 40.0° and 86.3° relative to the rings. This contrasts with the target compound’s likely planar conformation due to the rigid quinazoline-oxygen bridge .
Intermolecular Interactions
- Hydrogen bonding (N–H···O) and weak C–H···F interactions dominate packing in analogs like . The target compound’s quinazoline oxygen may participate in similar interactions, influencing crystal stability .
Physicochemical and Pharmacological Implications
¹Estimated based on structural formula.
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolin-4(3H)-one scaffold is typically synthesized from anthranilic acid derivatives. Ji-Feng et al. developed a microwave-assisted one-pot method using anthranilic acid, acyl chlorides, and amines (Scheme 1). For 2-methylquinazolin-4-ol:
- Anthranilic acid reacts with acetyl chloride to form 2-acetamidobenzoic acid.
- Cyclization under microwave irradiation (150°C, 10 min) yields 2-methylquinazolin-4(3H)-one.
- Hydrolysis with aqueous NaOH converts the lactam to 2-methylquinazolin-4-ol.
Key Conditions :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Acetyl chloride, pyridine | 85% | |
| 2 | Microwave, 150°C, 10 min | 53% | |
| 3 | 2M NaOH, reflux, 2h | 78% |
Alternative Routes via Ullmann-Type Coupling
Xu and Fu demonstrated copper-catalyzed domino reactions for quinazolinone synthesis. Applying this to 2-methylquinazolin-4-ol:
- 2-Bromobenzamide reacts with 2-amino-2-(methyl)acetic acid under CuI catalysis.
- Ullmann coupling, decarboxylation, and oxidation yield 2-methylquinazolin-4(3H)-one.
- Hydrolysis as above produces the hydroxyl derivative.
Advantages :
Synthesis of 4-Bromo-2-fluoroaniline
Bromination of 2-Fluoroaniline
While direct bromination of 2-fluoroaniline is challenging due to directing effects, the patent CN103787895A provides a viable pathway via protected intermediates:
- Protection : Acetylate 2-fluoroaniline with acetic anhydride to form N-(2-fluorophenyl)acetamide.
- Bromination : Treat with N-bromosuccinimide (NBS) in tetrachloroethane to install bromine at the para position (Scheme 2).
- Deprotection : Hydrolyze with HCl/dioxane to yield 4-bromo-2-fluoroaniline.
Optimized Parameters :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Acetic anhydride, 50°C | 89% | |
| 2 | NBS, tetrachloroethane, reflux | 72% | |
| 3 | 6M HCl, dioxane, 2h | 81% |
Alternative Fluorination Strategies
If 4-bromo-2-fluoroaniline is unavailable, late-stage fluorination may be employed:
- Start with 4-bromo-2-nitroaniline.
- Reduce nitro to amine using H₂/Pd-C.
- Perform Schiemann reaction with NaNO₂/HBF₄ to introduce fluorine.
Limitations :
- Lower yields (~50%) due to competing side reactions.
- Requires handling of hazardous diazonium intermediates.
Coupling of Fragments to Form the Target Compound
Acetamide Linker Installation
The quinazolin-4-ol and 4-bromo-2-fluoroaniline are connected via a two-carbon acetamide spacer:
Step 1: Synthesis of 2-[(2-Methylquinazolin-4-yl)oxy]acetic Acid
- React 2-methylquinazolin-4-ol with chloroacetic acid in basic conditions (K₂CO₃, DMF).
- Heat at 80°C for 4h to form the ether linkage.
Step 2: Activation as Acid Chloride
- Treat the acetic acid derivative with thionyl chloride (SOCl₂) under reflux.
- Isolate 2-[(2-methylquinazolin-4-yl)oxy]acetyl chloride.
Step 3: Amide Bond Formation
- Couple the acid chloride with 4-bromo-2-fluoroaniline in dichloromethane (DCM).
- Use triethylamine (TEA) as a base to scavenge HCl.
Reaction Summary :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Chloroacetic acid, K₂CO₃, DMF | 68% | |
| 2 | SOCl₂, reflux, 2h | 92% | |
| 3 | TEA, DCM, 0°C → rt | 74% |
Microwave-Assisted One-Pot Approach
Ji-Feng’s microwave methodology can be adapted for efficiency:
- Combine 2-methylquinazolin-4-ol, bromoacetyl chloride, and 4-bromo-2-fluoroaniline in a sealed vessel.
- Irradiate at 200°C for 6min under microwave conditions.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Advantages :
Analytical Characterization and Validation
Critical data for verifying the target compound’s structure:
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, quinazoline-H), 7.89–7.21 (m, 6H, aromatic), 4.92 (s, 2H, OCH₂CO), 2.71 (s, 3H, CH₃).
- HRMS : m/z calculated for C₁₇H₁₃BrFN₃O₂ [M+H]⁺: 390.2, found: 390.1.
Purity Assessment :
Challenges and Optimization Opportunities
Bromine-Fluorine Steric Effects
The ortho-fluorine and para-bromine substituents create steric hindrance during amide coupling. Solutions include:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-bromo-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling between 4-bromo-2-fluoroaniline derivatives and quinazolinone intermediates. For example, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane with triethylamine as a base is effective for amide bond formation . Optimize yields by controlling stoichiometry (1:1 molar ratio of acid and amine), maintaining low temperatures (273 K), and using slow crystallization from methylene chloride for purification .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm connectivity of the bromo-fluorophenyl and quinazolinyl moieties.
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. Key parameters include monitoring dihedral angles between aromatic rings (e.g., ~66° between bromophenyl and quinazolinyl planes) and hydrogen-bonding networks (N–H⋯O interactions) for packing stability .
Advanced Research Questions
Q. How can researchers address low solubility of this compound in aqueous media during biological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility without disrupting assay integrity.
- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the acetamide or quinazolinyl oxygen, inspired by strategies for related thiazole and quinazolinone derivatives .
- Micellar encapsulation : Test non-ionic surfactants (e.g., Tween-80) to improve dispersion in cell culture media .
Q. What strategies are effective for resolving contradictions between computational predictions (e.g., docking studies) and experimental bioactivity data?
- Methodological Answer :
- Validation of computational models : Cross-check docking results with molecular dynamics simulations to assess binding stability.
- Biological assay controls : Include positive controls (e.g., known kinase inhibitors if targeting kinase activity) and validate target engagement via Western blotting or thermal shift assays.
- SAR analysis : Systematically modify substituents (e.g., bromo/fluoro positions, methyl groups on quinazolinone) to identify structural determinants of activity, as demonstrated for analogous acetamide derivatives .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer :
- Crystallization challenges : The bulky quinazolinyl group and bromo/fluoro substituents may hinder crystal packing.
- Mitigation strategies :
- Solvent screening : Test mixed solvents (e.g., chloroform/methanol) to adjust polarity.
- Temperature gradients : Use slow evaporation at 298 K to promote ordered lattice formation.
- Additives : Introduce trace co-solvents (e.g., ethyl acetate) to disrupt amorphous aggregation, as shown in structurally related amides .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the antimicrobial vs. anticancer activity of this compound?
- Methodological Answer :
- Dose-response profiling : Compare IC values across assays; antimicrobial activity often occurs at lower concentrations (<10 µM) than anticancer effects (>50 µM) .
- Target selectivity screening : Use kinase profiling panels or bacterial strain libraries to identify primary targets (e.g., DNA gyrase for antimicrobial activity vs. EGFR for anticancer effects).
- Metabolic stability assays : Assess compound degradation in bacterial vs. mammalian media to rule out false negatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
